Methyl 3-methyl-1,1-dioxo-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate
Overview
Description
“Methyl 3-methyl-1,1-dioxo-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate” is a chemical compound with the CAS Number: 1197707-54-2 . It has a molecular weight of 254.27 . The IUPAC name for this compound is methyl 3-methyl-4H-1,2,4-benzothiadiazine-7-carboxylate 1,1-dioxide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O4S/c1-6-11-8-4-3-7(10(13)16-2)5-9(8)17(14,15)12-6/h3-5,11-12H,1H2,2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 261-265°C . The compound is stable at room temperature .Scientific Research Applications
Antimicrobial Activity
Compounds in this family have been evaluated for their antibacterial and antifungal actions . Many have shown moderate to good activities against various microbes .
Aldose Reductase Inhibition
These compounds have been developed as aldose reductase inhibitors . This enzyme plays a role in diabetic complications, so inhibitors can be significant in managing diabetes-related issues .
KATP Channel Activation
Some benzothiadiazine derivatives act as KATP channel activators , influencing pancreatic endocrine tissue and vascular smooth muscle tissue. This can affect insulin release and has implications for diabetes treatment .
Cardiovascular System Treatment
Similarly, these compounds may have applications in treating conditions related to the cardiovascular system , indicating a possible role in heart disease or hypertension management .
Antifungal Agents
Benzothiadiazine derivatives have been designed and tested against various phytopathogenic fungi . Some compounds exhibited substantial and broad-spectrum antifungal activities, which could be useful in agriculture or medicine .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
Methyl 3-methyl-1,1-dioxo-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate is a compound that belongs to the 1,2,4-benzothiadiazine-1,1-dioxide class . Compounds of this class have been reported to have various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for the activity .
Biochemical Pathways
Compounds of the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to act as katp channel activators , which suggests that they may affect insulin release and other related metabolic pathways.
Result of Action
Compounds of the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to have various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
properties
IUPAC Name |
methyl 3-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-6-11-8-4-3-7(10(13)16-2)5-9(8)17(14,15)12-6/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTJOBKBXROCTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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